Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate
Description
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is a benzoate ester derivative featuring a thioether linkage (S-) at the 4-position of the benzene ring and a nitro (-NO₂) group at the 3-position. The compound’s structure includes two ester moieties: one at the para-position of the benzene core and another on the adjacent aromatic ring.
Properties
Molecular Formula |
C16H13NO6S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
methyl 4-(2-methoxycarbonylphenyl)sulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)10-7-8-14(12(9-10)17(20)21)24-13-6-4-3-5-11(13)16(19)23-2/h3-9H,1-2H3 |
InChI Key |
MAQWCDYCXJXWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 2-(methoxycarbonyl)phenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.
Reduction: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a benzoate ester backbone with several sulfonylurea herbicides listed in Pesticide Chemicals Glossary (2001) . Key differences lie in the substituents and functional groups:
Key Observations:
Functional Group Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring and sulfonamide bridge. Instead, it features a thioether and nitro group, which may alter its mode of action.
Electron Effects : The nitro group’s strong electron-withdrawing nature could reduce the compound’s stability under basic conditions compared to sulfonylureas, which rely on sulfonamide groups for herbicidal activity .
Mechanistic Implications
Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Their efficacy stems from the sulfonylurea bridge and triazine ring, which enable precise binding to ALS . In contrast, the target compound’s nitro and thioether groups suggest alternative reactivity:
- The thioether could undergo metabolic oxidation to sulfoxide or sulfone derivatives, altering bioavailability.
Physicochemical and Environmental Behavior
- Stability : Nitro groups are generally resistant to hydrolysis but may degrade under UV light, whereas sulfonylureas are prone to alkaline hydrolysis .
- Persistence : Thioether-containing compounds often exhibit moderate environmental persistence, while sulfonylureas are designed for low application rates and rapid degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
